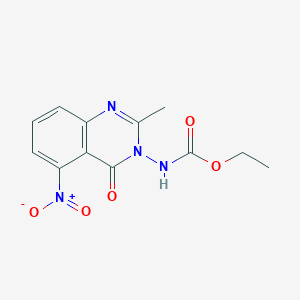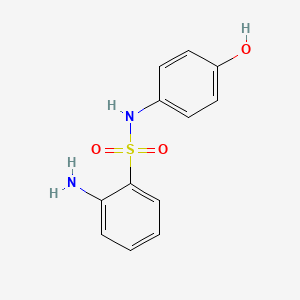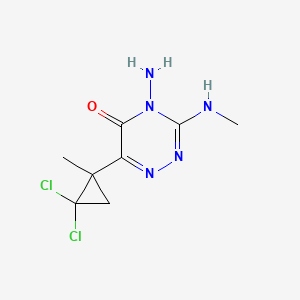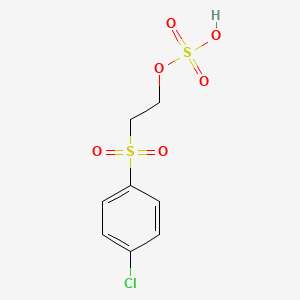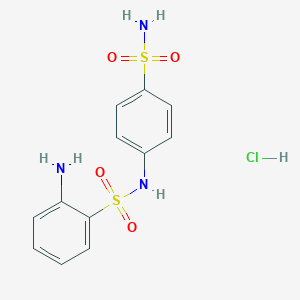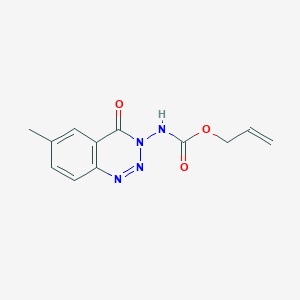
prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzotriazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazine core, makes it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzotriazine derivative with an appropriate allylating agent under basic conditions.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: Prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the benzotriazine ring or the carbamate group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazine ring, where various nucleophiles can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-enyl group can yield prop-2-enal or prop-2-en-1-ol, while reduction of the benzotriazine ring can produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzotriazine core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are investigating its potential as a drug candidate for various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications, including as a precursor for specialty chemicals.
作用機序
The mechanism of action of prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with specific molecular targets. The benzotriazine core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The prop-2-enyl group can also participate in covalent bonding with biological molecules, enhancing its efficacy.
類似化合物との比較
Similar Compounds
6-Methyl-4-oxo-1,2,3-benzotriazine: This compound shares the benzotriazine core but lacks the prop-2-enyl and carbamate groups.
Prop-2-enyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Similar structure but without the methyl group on the benzotriazine ring.
N-(6-Methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Lacks the prop-2-enyl group.
Uniqueness
Prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is unique due to the combination of the prop-2-enyl group, the carbamate functionality, and the benzotriazine core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
prop-2-enyl N-(6-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-3-6-19-12(18)14-16-11(17)9-7-8(2)4-5-10(9)13-15-16/h3-5,7H,1,6H2,2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULUJVSJJGIXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NN(C2=O)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
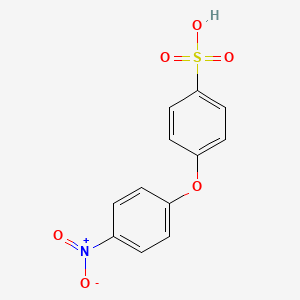
![4,5-Dichloro-1,3-dimethylpyrazolo[3,4-b]quinoline](/img/structure/B8039927.png)
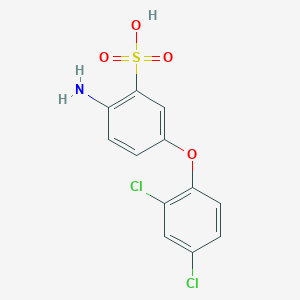
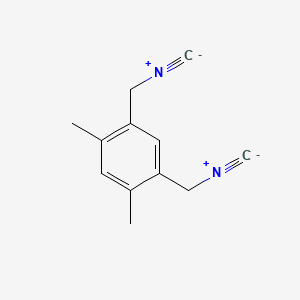
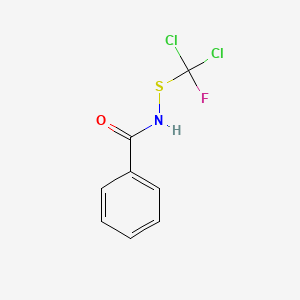
![[4-(Acetyloxymethyl)-2,5-dichlorophenyl]methyl acetate](/img/structure/B8039966.png)

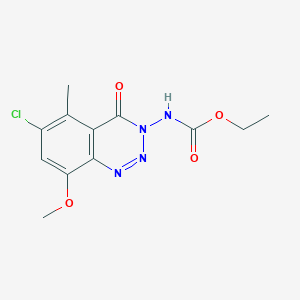
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride](/img/structure/B8039986.png)
